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Compound of Interest

Compound Name:
6-chloro-8-methoxyquinolin-4(1H)-

one

CAS No.: 1189107-30-9

Cat. No.: B1440209

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5][6]
The compound 6-chloro-8-methoxyquinolin-4(1H)-one represents a "privileged scaffold" in

medicinal chemistry, serving as a critical intermediate for fluoroquinolone antibiotics and 8-

aminoquinoline antimalarials. Its analysis is non-trivial due to the 4-oxo-quinoline / 4-hydroxy-

quinoline tautomerism, which dictates its behavior in different phases (solid vs. solution vs.

gas).

This guide provides a definitive spectroscopic profile, moving beyond basic characterization to

address the specific electronic effects of the 6-chloro and 8-methoxy substituents. The

protocols herein are designed to overcome common solubility issues and aggregation

phenomena characteristic of this class.

The Tautomeric Equilibrium
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The "4(1H)-one" nomenclature implies the keto form is dominant.[1] In the solid state and polar

aprotic solvents (DMSO), this holds true due to intermolecular hydrogen bonding and solvent

stabilization. However, the enol form (4-hydroxy) contributes to the reactivity profile and can be

observed in gas-phase techniques (MS).

Spectroscopic Consequences
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Figure 1: Tautomeric equilibrium and its impact on spectroscopic modalities. The keto form

dictates NMR/IR signals, while MS ionization often reflects the aromatized enol stability.

Synthesis & Purity Profiling (The Context)
Understanding the synthesis via the Gould-Jacobs reaction is essential for identifying specific

impurities in the spectrum.

Precursor: 2-methoxy-4-chloroaniline.

Key Intermediate: Diethyl ethoxymethylenemalonate (EMME) adduct.[2]

Critical Step: Thermal cyclization (

C) in diphenyl ether.

Common Impurities to Watch:
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Uncyclized Acrylate: Look for ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm) in NMR

if the cyclization failed.[2]

3-Carboxylic Acid: If decarboxylation is incomplete, a broad COOH peak appears >13 ppm,

and the H-3 proton (doublet ~6.0 ppm) will be missing.

Diphenyl Ether: Residual high-boiling solvent (aromatic multiplets 7.0–7.4 ppm).[2]

Multi-Modal Spectroscopic Analysis[2]
Nuclear Magnetic Resonance (NMR)
Solvent Selection: Chloroform-d (

) is not recommended due to poor solubility and aggregation-induced line broadening. DMSO-
d6 is the mandatory standard for sharp resolution of the NH proton and quaternary carbons.

Predicted 1H NMR Data (300/400 MHz, DMSO-d6)
The 6-Cl, 8-OMe substitution pattern creates a distinct "Meta-Coupling" system on the

benzenoid ring and an "AX System" on the pyridone ring.
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Proton
Shift (

ppm)
Multiplicity Coupling (Hz)

Assignment
Logic

NH (1) 11.5 - 12.0 Broad Singlet -

Exchangeable;

confirms 4(1H)-

one tautomer.

H-2 7.85 - 7.95 Doublet (d)

Deshielded by

adjacent N;

characteristic of

quinolone.

H-5 7.90 - 8.00 Doublet (d)

Meta-coupling to

H-7. Deshielded

by C=O

anisotropy.[2]

H-7 7.30 - 7.40 Doublet (d)

Meta-coupling to

H-5. Shielded by

ortho-OMe

group.[2]

H-3 5.95 - 6.05 Doublet (d)

Upfield olefinic

proton;

characteristic of

4-quinolones.

OCH3 3.90 - 3.95 Singlet (s) -

Strong singlet;

confirms 8-

position integrity.

13C NMR Highlights
C=O (C-4): ~176 ppm (Distinct from ester/acid carbonyls).[2]

C-OMe (C-8): ~148 ppm (Deshielded ipso-carbon).

OCH3: ~56 ppm.[2]
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Mass Spectrometry (MS)
Ionization: ESI+ (LC-MS) or EI (GC-MS). Molecular Formula:

Exact Mass: 209.02[2]

Chlorine Isotope Signature: This is the primary validation check.[2] You must observe a 3:1

intensity ratio between

209 (

) and

211 (

).[2]

Fragmentation Pathways (EI):

M - 15 (Methyl): Loss of

from the methoxy group (Proximity effect).[2]

M - 28 (CO): Expulsion of carbonyl CO (Characteristic of phenols/quinolones).[2]

M - 35 (Cl): Radical cleavage of the halogen.[2]

Infrared Spectroscopy (FT-IR)
C=O Stretch:

. Note: This is lower than typical ketones (

) due to conjugation with the double bond and the nitrogen lone pair (vinylogous amide).

N-H Stretch:

(Broad band, often structured due to H-bonding).

C-O Stretch (Methoxy): Strong band at

.[2]
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Experimental Protocols
Protocol: NMR Sample Preparation
Self-Validating Step: This protocol ensures no aggregation artifacts.

Weighing: Weigh 5–10 mg of the solid compound into a clean vial.

Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

Homogenization: Sonicate for 60 seconds. Note: If the solution remains cloudy, heat gently

to 40°C with a heat gun. Do not filter unless absolutely necessary, as the compound may

crystallize on the filter.

Acquisition: Run at 298 K. Set relaxation delay (

) to

seconds to ensure accurate integration of the aromatic protons vs. the methyl singlet.

Protocol: LC-MS Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[2]

Mobile Phase A: Water + 0.1% Formic Acid.[2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

Gradient: 5% B to 95% B over 5 minutes.

Detection: UV at 254 nm (aromatic) and 320 nm (quinolone core).[2]

Validation: The peak at 254 nm must align with the MS signals at 209/211.

Analytical Workflow Diagram
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Solubility Check
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Figure 2: Integrated analytical workflow ensuring structural confirmation before biological

testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440209?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

